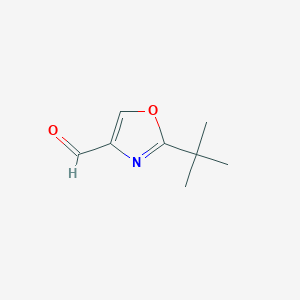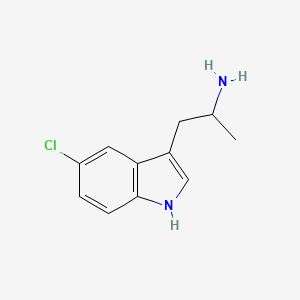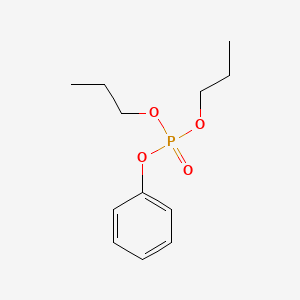![molecular formula C13H13NO3S B13903947 2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)
2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound is characterized by the presence of a thiazole ring, a phenoxy group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate alkylating agent to form 2,6-dimethylphenoxyacetic acid.
Thiazole Ring Formation: The phenoxy intermediate is then subjected to cyclization with a thioamide or a similar sulfur-containing reagent under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the phenoxy or thiazole rings.
Scientific Research Applications
2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenoxyacetic acid: A related compound with similar structural features but lacking the thiazole ring.
N-[2-(2,6-Dimethylphenoxy)-1-methylethyl]acetamide: Another related compound with a different functional group attached to the phenoxy moiety.
Uniqueness
2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. The combination of the phenoxy group and the thiazole ring makes it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C13H13NO3S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-[(2,6-dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3S/c1-8-4-3-5-9(2)12(8)17-6-11-14-10(7-18-11)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChI Key |
GXAXOBSTWGDMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-Methyl-2-(2-methylbutylamino)phenyl]methanol](/img/structure/B13903866.png)

![4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903875.png)

![5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13903890.png)
![calcium;7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13903899.png)
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B13903904.png)
![2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one](/img/structure/B13903909.png)

![8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one](/img/structure/B13903915.png)
![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)


